4-Methoxybenzo[d]isothiazole
Overview
Description
4-Methoxybenzo[d]isothiazole is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. This versatile molecule has diverse applications in various scientific disciplines due to its unique structural properties.
Mechanism of Action
Target of Action
4-Methoxybenzo[d]isothiazole is a heterocyclic compound that consists of a benzene ring fused with an isothiazole ring. Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to unique properties of two electronegative heteroatoms in a 1,2-relationship . .
Mode of Action
They have been used in the synthesis of biologically active substances and ligands for metal complexes .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often dependent on the specific structure and functional groups present in the isothiazole compound .
Cellular Effects
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely to influence various cellular processes and functions.
Molecular Mechanism
It is known that isothiazoles can undergo various selective transformations, which could potentially influence their interactions with biomolecules and their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[d]isothiazole typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common method is the condensation of thiohydroxylamine with appropriate benzoyl derivatives . Metal-catalyzed approaches, such as palladium-catalyzed cross-coupling reactions, are also employed to introduce various functional groups onto the isothiazole ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
4-Methoxybenzo[d]isothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to its investigation as a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a sulfur and nitrogen atom in the ring.
Benzisothiazole: Similar to 4-Methoxybenzo[d]isothiazole but without the methoxy group.
Isothiazole: A five-membered ring containing sulfur and nitrogen atoms
Uniqueness: This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-methoxy-1,2-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-3-2-4-8-6(7)5-9-11-8/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILUPWLPVVSGHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NSC2=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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